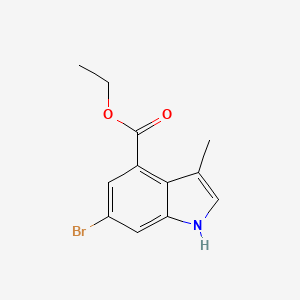
ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and an ethyl ester group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent . The final step involves esterification using ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Esterification: Ethanol with a catalytic amount of sulfuric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones or other oxidized derivatives.
Hydrolysis Products: 6-bromo-3-methyl-1H-indole-4-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, indole derivatives have been shown to inhibit certain viral enzymes, thereby preventing viral replication . The exact pathways and targets can vary based on the specific derivative and its modifications .
Comparison with Similar Compounds
Ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-bromo-1H-indole-3-carboxylate: Similar structure but lacks the methyl group at the 3rd position.
6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional functional groups that may alter its reactivity and biological activity.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 6-bromo-3-methyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-4-8(13)5-10-11(9)7(2)6-14-10/h4-6,14H,3H2,1-2H3 |
InChI Key |
KGEBMXUGTWUWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CNC2=CC(=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















